1-methyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one
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Overview
Description
1-methyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one is a heterocyclic compound that features both pyrazinone and imidazole moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one typically involves the formation of the pyrazinone ring followed by the introduction of the imidazole moiety. Common synthetic routes may include:
Cyclization reactions: Formation of the pyrazinone ring through cyclization of appropriate precursors.
Thioether formation: Introduction of the thioether linkage between the pyrazinone and imidazole rings.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, including considerations for yield, purity, and cost-effectiveness. This may involve the use of automated reactors and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the thioether to a sulfoxide or sulfone.
Reduction: Reduction of the pyrazinone ring to a dihydropyrazinone.
Substitution: Nucleophilic or electrophilic substitution reactions on the imidazole or pyrazinone rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones.
Scientific Research Applications
1-methyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one would depend on its specific biological target. Potential mechanisms could include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids to interfere with replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(2-thioimidazolyl)pyrazin-2(1H)-one: Similar structure with potential differences in biological activity.
1-methyl-3-(1H-imidazol-2-yl)pyrazin-2(1H)-one: Lacks the thioether linkage, which may affect its reactivity and applications.
Uniqueness
1-methyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one is unique due to the presence of both the pyrazinone and imidazole rings, as well as the thioether linkage. These features may confer distinct chemical and biological properties compared to similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
1-methyl-3-(1-methylimidazol-2-yl)sulfanylpyrazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c1-12-5-3-10-7(8(12)14)15-9-11-4-6-13(9)2/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWDBRAMUVGQMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)SC2=NC=CN2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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